tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tert-butyl group and the carboxylate group suggest that this compound could be an ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a butyl chain, and a tert-butyl carboxylate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. Piperazines are known to react with acids, bases, and electrophiles. The tert-butyl carboxylate group could also undergo reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impart basicity, while the ester group could make the compound susceptible to hydrolysis .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate involves the reaction of tert-butyl 4-bromopiperazine-1-carboxylate with 4-(piperazin-1-yl)butylamine in the presence of a base.", "Starting Materials": [ "tert-butyl 4-bromopiperazine-1-carboxylate", "4-(piperazin-1-yl)butylamine", "base (e.g. potassium carbonate)", "solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Add 4-(piperazin-1-yl)butylamine to a solution of tert-butyl 4-bromopiperazine-1-carboxylate in a solvent such as DMF or DMSO.", "Add a base such as potassium carbonate to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate as a white solid." ] } | |
CAS No. |
2229212-40-0 |
Molecular Formula |
C17H34N4O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3 |
InChI Key |
ASNIOTIPZYKWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.